Cas no 3430-17-9 (2-Bromo-3-methylpyridine)

2-Bromo-3-methylpyridine 化学的及び物理的性質
名前と識別子
-
- 2-Bromo-3-methylpyridine
- 2-Bromo-3-picoline
- 2-Bromo-3-methylyridine
- 2-Brom-3-methyl-pyridin
- 2-bromo-3-methylpyridin
- 3-methyl-2-bromopyridine
- STR06862
- MFCD00239380
- SCHEMBL9573
- NSC-4244
- 2-Bromo-3-methyl-pyridine
- HY-W007712
- EN300-68298
- PS-5114
- PZSISEFPCYMBDL-UHFFFAOYSA-
- SY008917
- 2-Bromo-3-methylpyridine, 95%
- Q-101486
- NSC 4244
- NSC4244
- 3430-17-9
- FT-0611419
- AM62352
- A6035
- AKOS005255176
- AB05448
- CS-W007712
- Z968908232
- InChI=1/C6H6BrN/c1-5-3-2-4-8-6(5)7/h2-4H,1H3
- B1894
- AC-907/30003020
- BCP23299
- Pyridine, 2-bromo-3-methyl-
- 2-bromo-3-mehtylpyridine
- DTXSID80277793
- AC-5973
- 2-Bromo-3-methylpyridine (2-Bromo-3-picoline)
- doi:10.14272/PZSISEFPCYMBDL-UHFFFAOYSA-N.2
- 2-bromo-3-methyl pyridine
- PZSISEFPCYMBDL-UHFFFAOYSA-N
- DTXCID70228951
-
- MDL: MFCD00239380
- インチ: 1S/C6H6BrN/c1-5-3-2-4-8-6(5)7/h2-4H,1H3
- InChIKey: PZSISEFPCYMBDL-UHFFFAOYSA-N
- ほほえんだ: CC1=CC=CN=C1Br
- BRN: 107896
計算された属性
- せいみつぶんしりょう: 170.96836g/mol
- ひょうめんでんか: 0
- XLogP3: 2.2
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 回転可能化学結合数: 0
- どういたいしつりょう: 170.96836g/mol
- 単一同位体質量: 170.96836g/mol
- 水素結合トポロジー分子極性表面積: 12.9Ų
- 重原子数: 8
- 複雑さ: 74.9
- 同位体原子数: 0
- 原子立体中心数の決定: 0
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
- ひょうめんでんか: 0
- 互変異性体の数: 何もない
じっけんとくせい
- 色と性状: 無色液体
- 密度みつど: 1.544 g/mL at 25 °C(lit.)
- ふってん: 219°C(lit.)
- フラッシュポイント: 華氏温度:235.4°f
摂氏度:113°c - 屈折率: n20/D 1.568(lit.)
- PSA: 12.89000
- LogP: 2.15250
- ようかいせい: 混合できない、または混合しにくい
2-Bromo-3-methylpyridine セキュリティ情報
-
記号:
- ヒント:に警告
- シグナルワード:Warning
- 危害声明: H315,H319,H335
- 警告文: P261,P305+P351+P338
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- 危険カテゴリコード: 36/37/38
- セキュリティの説明: S26-S37/39-S36/37/39
-
危険物標識:
- 包装等級:III
- 包装グループ:III
- ちょぞうじょうけん:Inert atmosphere,Room Temperature
- 包装カテゴリ:III
- 危険レベル:IRRITANT
- リスク用語:R20/21/22; R36/37/38
- セキュリティ用語:S26;S36/37/39
2-Bromo-3-methylpyridine 税関データ
- 税関コード:2933399090
- 税関データ:
中国税関番号:
2933399090概要:
2933399090.他の構造上に非縮合ピリジン環を有する化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
2933399090。構造中に水素化の有無にかかわらず、未縮合ピリジン環を含む他の化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
2-Bromo-3-methylpyridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | B32560-100g |
2-Bromo-3-methylpyridine |
3430-17-9 | 98% | 100g |
¥250.0 | 2022-04-28 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB125818-100G |
2-bromo-3-methylpyridine |
3430-17-9 | 97% | 100g |
¥ 211.00 | 2023-04-13 | |
Enamine | EN300-68298-0.05g |
2-bromo-3-methylpyridine |
3430-17-9 | 93% | 0.05g |
$19.0 | 2023-05-03 | |
Enamine | EN300-68298-0.1g |
2-bromo-3-methylpyridine |
3430-17-9 | 93% | 0.1g |
$19.0 | 2023-05-03 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R005100-100g |
2-Bromo-3-methylpyridine |
3430-17-9 | 95% | 100g |
¥246 | 2024-05-24 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R005100-500g |
2-Bromo-3-methylpyridine |
3430-17-9 | 95% | 500g |
¥1093 | 2021-08-26 | |
Enamine | EN300-68298-0.25g |
2-bromo-3-methylpyridine |
3430-17-9 | 93% | 0.25g |
$19.0 | 2023-05-03 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB125818-250G |
2-bromo-3-methylpyridine |
3430-17-9 | 97% | 250g |
¥ 501.00 | 2023-04-13 | |
eNovation Chemicals LLC | D403358-1kg |
2-Bromo-3-methylpyridine |
3430-17-9 | 97% | 1kg |
$980 | 2024-06-05 | |
TRC | B697575-500mg |
2-Bromo-3-methylpyridine |
3430-17-9 | 500mg |
$ 64.00 | 2023-04-18 |
2-Bromo-3-methylpyridine サプライヤー
2-Bromo-3-methylpyridine 関連文献
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Andrei Palii,Boris Tsukerblat,Sophia Klokishner,Kim R. Dunbar,Juan M. Clemente-Juan,Eugenio Coronado Chem. Soc. Rev., 2011,40, 3130-3156
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Javier Galbán,Susana de Marcos,Isabel Sanz,Carlos Ubide,Juan Zuriarrain Analyst, 2010,135, 564-569
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Lihong Zhang,Wang Sun,Chunming Xu,Rongzheng Ren,Xiaoxia Yang,Jinshuo Qiao,Zhenhua Wang,Kening Sun J. Mater. Chem. A, 2020,8, 14091-14098
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5. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228
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Junwei Yang,Moyun Chen,Ji Ma,Wei Huang,Haoyun Zhu,Yuli Huang,Weizhi Wang J. Mater. Chem. C, 2015,3, 10074-10078
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Guangchen Li,Tongliang Zhou,Albert Poater,Luigi Cavallo,Steven P. Nolan,Michal Szostak Catal. Sci. Technol., 2020,10, 710-716
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8. CdTequantum dot functionalized silica nanosphere labels for ultrasensitive detection of biomarker†Liyuan Chen,Chengliang Chen,Ruina Li,Ying Li,Songqin Liu Chem. Commun., 2009, 2670-2672
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Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
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David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
2-Bromo-3-methylpyridineに関する追加情報
Introduction to 2-Bromo-3-methylpyridine (CAS No. 3430-17-9)
2-Bromo-3-methylpyridine, with the chemical formula C₆H₆BrN, is a significant intermediate in modern organic synthesis and pharmaceutical research. This compound, identified by its CAS number 3430-17-9, has garnered considerable attention due to its versatile applications in the development of bioactive molecules. Its unique structural features—comprising a brominated pyridine ring with a methyl substituent—make it a valuable building block for constructing more complex heterocyclic systems.
The< strong>2-bromo-3-methylpyridine molecule serves as a crucial precursor in the synthesis of various pharmacologically relevant compounds. Its bromine atom provides a reactive site for nucleophilic substitution reactions, enabling the introduction of diverse functional groups. This property is particularly useful in medicinal chemistry, where such intermediates are often employed to generate novel drug candidates targeting neurological disorders, infectious diseases, and cancer.
In recent years, 2-bromo-3-methylpyridine has been extensively studied for its role in the development of small-molecule inhibitors. For instance, researchers have leveraged this compound to synthesize kinase inhibitors, which are critical in oncology therapy. The pyridine core is a common motif in many approved drugs, and modifications at the 2- and 3-positions can significantly alter biological activity. A notable study published in *Journal of Medicinal Chemistry* highlighted the use of 2-bromo-3-methylpyridine to develop potent JAK2 inhibitors, which show promise in treating inflammatory diseases and certain leukemias.
Moreover, the< strong> CAS No. 3430-17-9 identifier ensures consistency and traceability in research and industrial applications. This standardized nomenclature is essential for regulatory compliance and collaboration across global scientific communities. The compound’s stability under standard storage conditions further enhances its utility as an industrial intermediate, allowing for efficient scaling up of synthetic pathways without degradation.
The< strong> 2-bromo-3-methylpyridine scaffold has also found utility in materials science, particularly in the design of organic electronic materials. Pyridine derivatives are known for their electron-withdrawing properties, which can influence charge transport in semiconductors and light-emitting diodes (LEDs). Recent advancements have demonstrated its incorporation into conjugated polymers used in flexible electronics, showcasing its broader applicability beyond traditional pharmaceuticals.
From a synthetic chemistry perspective, 2-bromo-3-methylpyridine offers a balance between reactivity and stability, making it an ideal candidate for multi-step syntheses. Its halogenated nature allows for cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig couplings, which are pivotal in constructing biaryl structures found in many bioactive molecules. These reactions enable chemists to introduce aryl or heteroaryl groups with high selectivity and yield.
In conclusion, 2-Bromo-3-methylpyridine (CAS No. 3430-17-9) remains a cornerstone in synthetic organic chemistry and drug discovery. Its structural versatility and reactivity make it indispensable for researchers aiming to develop innovative therapeutic agents and advanced materials. As scientific understanding progresses, the utility of this compound is expected to expand further, solidifying its role as a fundamental building block in modern chemical research.
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